Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate

Description

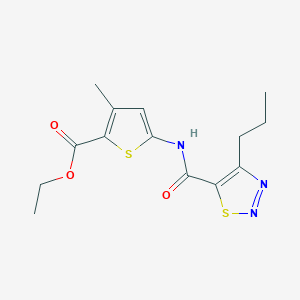

Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 1,2,3-thiadiazole carboxamido substituent at the 5-position and an ethyl ester group at the 2-position. The propyl chain on the thiadiazole ring may influence lipophilicity and steric effects, impacting solubility and reactivity .

Properties

IUPAC Name |

ethyl 3-methyl-5-[(4-propylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-4-6-9-12(22-17-16-9)13(18)15-10-7-8(3)11(21-10)14(19)20-5-2/h7H,4-6H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLDBTSEIUJZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC(=C(S2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)

- Structure : Contains a fused benzo[b]thiophene core with hydroxyl and ketone groups at positions 5, 4, and 5.

- Properties : Melting point 153–156 °C; IR νmax 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O).

- Reactivity : Undergoes photoinduced cycloaddition with alkenes to form fused benzofuran derivatives .

Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)

- Structure : Similar to 1a but with a phenyl group at position 3 instead of methyl.

- Properties : Melting point 174–178 °C; IR νmax 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (ketone C=O).

- Reactivity : Demonstrates analogous cycloaddition behavior, but the phenyl group may sterically hinder certain reactions compared to methyl .

Key Comparison : The methyl vs. phenyl substitution at position 3 alters steric bulk and electronic effects, influencing melting points and reaction kinetics.

Amino and Chlorophenyl Derivatives

Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate

- Structure: Features an amino group at position 3 and a 4-chlorophenyl group at position 3.

- Reactivity : Serves as a precursor for isothiocyanate derivatives (e.g., via thiophosgene treatment) and cyclizes to form pyrimidine or triazolopyrimidine derivatives .

Key Comparison: The amino group enables nucleophilic reactions absent in the thiadiazole carboxamido derivative, while the chlorophenyl group increases hydrophobicity compared to the propyl-thiadiazole substituent.

Thiadiazole vs. Tetrazole and Thiazole Analogues

Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate

- Structure : Contains a tetrazole ring linked via a sulfanylacetyl group.

- Properties : Higher molecular weight (MW ≈ 534 g/mol) and increased hydrogen-bond acceptors (N and O atoms) compared to the target compound.

- Applications : Tetrazole groups are bioisosteres for carboxylic acids, enhancing metabolic stability in drug design .

Thiazol-5-ylmethyl Carbamate Derivatives

- Structure : Includes a thiazole ring instead of thiadiazole (e.g., thiazol-5-ylmethyl carbamate derivatives).

Key Comparison : The 1,2,3-thiadiazole in the target compound provides a unique electronic profile due to sulfur and nitrogen atoms, differing from the tetrazole’s acidity or thiazole’s aromaticity.

Carboxamido Substituents

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate

- Structure : Substituted with a phenylcarbamoyl group instead of 4-propyl-1,2,3-thiadiazole carboxamido.

- Properties : Lower molecular weight (MW ~381 g/mol) and reduced steric bulk compared to the target compound.

- Reactivity : The phenylcarbamoyl group may participate in hydrogen bonding, influencing solubility .

Key Comparison : The 4-propyl-thiadiazole group in the target compound introduces a larger, more lipophilic substituent (XLogP3 ~5.2 vs. ~3.5 for phenylcarbamoyl), affecting membrane permeability .

Data Tables

Table 1: Physical and Structural Comparison

| Compound | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate (Target) | ~424* | ~5.2 | N/A | 4-Propyl-1,2,3-thiadiazole carboxamido |

| Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a) | ~292 | ~2.1 | 153–156 | Hydroxy, ketone groups |

| Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate | ~295 | ~3.8 | N/A | Amino, 4-chlorophenyl |

| Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | ~534 | ~6.5 | N/A | Tetrazole, isopropylphenyl |

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.